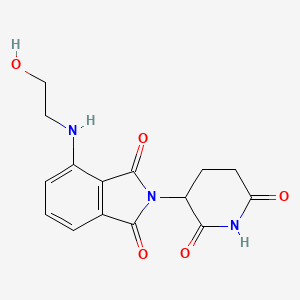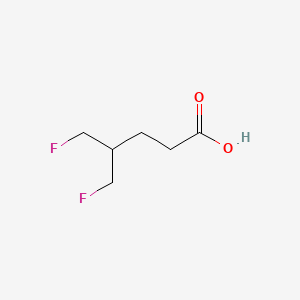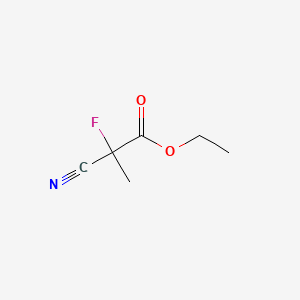![molecular formula C15H18ClN3O4 B13458273 2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B13458273.png)
2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino acid backbone, and a pyrrolopyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid typically involves multiple steps, including the protection of the amino group with a Boc group, the formation of the pyrrolopyridine ring, and the coupling of these components. Common reagents used in these reactions include tert-butyl dicarbonate for Boc protection and various palladium catalysts for coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, often using reagents like sodium azide
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
科学的研究の応用
2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amino group, which can then participate in various biochemical pathways .
類似化合物との比較
Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}-3-{3-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid
- 2-{[(tert-butoxy)carbonyl]amino}-3-{3-fluoro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid is unique due to the presence of the chloro group, which can undergo specific substitution reactions that are not possible with other halogenated analogs. This makes it a valuable compound for targeted chemical synthesis and medicinal chemistry .
特性
分子式 |
C15H18ClN3O4 |
|---|---|
分子量 |
339.77 g/mol |
IUPAC名 |
3-(3-chloropyrrolo[2,3-b]pyridin-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H18ClN3O4/c1-15(2,3)23-14(22)18-11(13(20)21)8-19-7-10(16)9-5-4-6-17-12(9)19/h4-7,11H,8H2,1-3H3,(H,18,22)(H,20,21) |
InChIキー |
OJIRWWUXJUDVOC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CN1C=C(C2=C1N=CC=C2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Bromopyridin-4-yl)formamido]but-3-enoic acid](/img/structure/B13458190.png)
![4,7-dichloro-5H,6H,7H-cyclopenta[b]pyridine](/img/structure/B13458201.png)
![3,9-Dioxaspiro[5.5]undecane-2-carboxylicacid](/img/structure/B13458209.png)
![7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13458212.png)

![Potassium trifluoro(spiro[2.2]pentan-1-yl)borate](/img/structure/B13458228.png)
![methyl (1R,3R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13458232.png)
![Tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13458234.png)
amine hydrochloride](/img/structure/B13458239.png)
![1-[4-(Difluoromethyl)phenyl]piperazine dihydrochloride](/img/structure/B13458254.png)


![9,9-Difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B13458277.png)

